molecular formula C12H13N3O B2933115 4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one CAS No. 21272-28-6

4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one

Cat. No. B2933115
CAS RN: 21272-28-6
M. Wt: 215.256
InChI Key: RNQUOZAYQLCWJQ-UHFFFAOYSA-N
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Description

“4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one” is a chemical compound with the CAS Number: 821016-54-0 . It has a molecular weight of 139.16 .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as color, density, hardness, and melting and boiling points. Chemical properties describe the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

This compound is utilized as a precursor in the microwave-assisted synthesis of pyrazolopyridine derivatives, showcasing significant antioxidant, antitumor, and antimicrobial activities. The synthesized compounds exhibit promising activities against liver and breast cancer cell lines, in addition to Gram-positive and Gram-negative bacteria, highlighting their potential in medicinal chemistry (El‐Borai et al., 2013).

Corrosion Inhibition

A Schiff base compound derived from this pyrazolone and other chemicals has been investigated for its ability to inhibit the corrosion of steel in acidic solutions. This research demonstrates the compound's potential in industrial applications, specifically in protecting metals from corrosion, an essential aspect of materials science (Emregül & Hayvalı, 2006).

Optical Properties of Organic Nanoparticles

The compound has also been studied for its role in the formation of organic nanoparticles, particularly focusing on the size effects on their optical properties. This research is crucial for the development of optoelectronic devices and sensors, as it provides insights into the behavior of nanostructured materials (Hong-Bing Fu & J. Yao, 2001).

Antimicrobial Activity of Pyrazole Derivatives

Its reactivity with various hydrazides under microwave irradiation has been explored to synthesize pyrazole derivatives, which have been screened for their antibacterial and antifungal activities. This line of research underscores the compound's significance in developing new antimicrobial agents (Deepak Swarnkar, R. Ameta, Ritu Vyas, 2014).

Synthesis and Characterization of Schiff-Base Ligand Derivative

Research into the synthesis of Schiff-base ligand derivatives from 4-aminoantipyrine and this compound, as well as their transition metal complexes, has been conducted. These studies are foundational for the creation of novel coordination compounds with potential applications in catalysis, materials science, and medicinal chemistry (Zainab Mohsin Bedeui, 2013).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Dimethylamino)pyridine, indicates that it is toxic if swallowed or inhaled, and fatal in contact with skin. It causes skin irritation and serious eye damage. It also causes damage to organs and is toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for the study of “4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand its safety and hazards .

properties

IUPAC Name

4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-15(2)8-10-11(13-14-12(10)16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQUOZAYQLCWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=NNC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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